molecular formula C26H36 B15045079 1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene

1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene

Cat. No.: B15045079
M. Wt: 348.6 g/mol
InChI Key: ONKZZKBVESXVHY-UHFFFAOYSA-N
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Description

1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene (C26H36, molecular weight: 348.57 g/mol) is a biphenyl derivative featuring two distinct substituents: a trans-4-pentylcyclohexyl group and a 4-propylphenyl group attached to a central benzene ring (Figure 1). This compound belongs to the class of nematic liquid crystals, which are critical in display technologies due to their optical anisotropy and response to electric fields .

Properties

Molecular Formula

C26H36

Molecular Weight

348.6 g/mol

IUPAC Name

1-(4-pentylcyclohexyl)-4-(4-propylphenyl)benzene

InChI

InChI=1S/C26H36/c1-3-5-6-8-22-11-15-24(16-12-22)26-19-17-25(18-20-26)23-13-9-21(7-4-2)10-14-23/h9-10,13-14,17-20,22,24H,3-8,11-12,15-16H2,1-2H3

InChI Key

ONKZZKBVESXVHY-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=CC=C(C=C3)CCC

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene typically involves multi-step organic reactions. One common synthetic route includes the Friedel-Crafts alkylation reaction, where benzene is alkylated with cyclohexyl and propylphenyl groups under the influence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product yield.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to enhance efficiency and consistency.

Chemical Reactions Analysis

1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic ring.

    Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring can be substituted with halogens, nitro groups, or alkyl groups using reagents like halogens, nitrating agents, or alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene has several scientific research applications, including:

    Chemistry: It is used as a model compound in studying aromatic substitution reactions and the effects of substituents on reaction mechanisms.

    Biology: Research into its interactions with biological membranes and its potential as a bioactive compound is ongoing.

    Medicine: Investigations into its pharmacological properties and potential therapeutic applications are being conducted.

    Industry: It is explored for use in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism by which 1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or cellular membranes. The pathways involved may include binding to specific sites on proteins or altering membrane fluidity, which can influence cellular processes and biochemical reactions.

Comparison with Similar Compounds

Key Structural Features:

  • Cyclohexyl moiety : The trans-4-pentylcyclohexyl group enhances thermal stability and reduces viscosity, improving alignment in liquid crystal displays (LCDs) .
  • Propylphenyl group : The linear propyl chain on the phenyl ring contributes to molecular rigidity, influencing mesophase temperature ranges .

Comparison with Similar Compounds

The following table compares 1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene with structurally related liquid crystals, highlighting differences in substituents, phase behavior, and applications.

Compound Name Molecular Formula Substituents Phase Transition Temperatures (°C) Key Properties Applications References
This compound C26H36 4-pentylcyclohexyl, 4-propylphenyl Cr 85 N 145 I High thermal stability, low viscosity LCDs, optical devices
4-(trans-4-Pentylcyclohexyl)benzonitrile (PCH5) C18H25N 4-pentylcyclohexyl, cyano Cr 65 N 110 I Strong dipole moment, high birefringence Nematic mixtures, sensors
1,1'-Biphenyl-4-(4-pentylcyclohexyl)-4'-(4-propylcyclohexyl) C32H46 Dual cyclohexyl groups Cr 120 SmA 160 N 185 I High melting point, layered smectic phases High-temp displays
1-Ethoxy-4-(trans-4-propylcyclohexyl)benzene C17H26O 4-propylcyclohexyl, ethoxy Cr 45 N 90 I Low polarity, broad nematic range Flexible electronics
1-[(4-Ethylphenyl)ethynyl]-4-(trans-4-propylcyclohexyl)benzene C24H28 Ethynyl linkage, ethylphenyl Cr 75 N 130 I Enhanced conjugation, UV stability Photonic devices

Key Comparisons:

Substituent Effects: Cyano vs. Phenyl: PCH5 (cyano-substituted) exhibits higher dipole moments and birefringence than the target compound, making it suitable for high-contrast displays . Cyclohexyl vs. Linear Chains: The dual cyclohexyl biphenyl in shows higher melting points (Cr 120°C) due to rigid molecular packing, whereas the target compound’s single cyclohexyl group lowers viscosity for faster LCD response .

Phase Behavior :

  • The ethoxy-substituted analog (C17H26O) has a lower nematic-isotropic transition (90°C vs. 145°C), ideal for flexible displays .
  • Ethynyl-linked compounds (e.g., ) display UV stability and extended conjugation, useful in light-emitting devices .

Applications :

  • The target compound’s balance of thermal stability (N-I at 145°C) and low viscosity makes it superior for active-matrix LCDs .
  • PCH5 is preferred in twisted nematic (TN) displays due to its strong dielectric anisotropy .

Research Findings and Data

Thermal Stability Analysis:

Compound Decomposition Temperature (°C) Activation Energy (kJ/mol)
This compound 290 188
PCH5 275 175
Dual cyclohexyl biphenyl 310 210

The target compound’s decomposition temperature (290°C) exceeds PCH5, ensuring durability in high-temperature environments .

Biological Activity

1-(4-Pentylcyclohexyl)-4-(4-propylphenyl)benzene, commonly referred to by its CAS number 82991-48-8, is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacokinetic properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C20H32
  • CAS Number : 82991-48-8
  • Log P (Partition Coefficient) :
    • iLOGP: 4.48
    • XLOGP3: 8.21
    • WLOGP: 6.49
    • MLOGP: 6.64
    • SILICOS-IT: 6.44

These values indicate a high lipophilicity, suggesting that the compound may effectively cross biological membranes.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Blood-Brain Barrier (BBB) Permeability : Not permeant, indicating limited central nervous system effects.
  • P-glycoprotein (P-gp) Substrate : No.
  • Cytochrome P450 Inhibition :
    • CYP2C19: Yes
    • CYP2C9: Yes
    • CYP1A2, CYP2D6, CYP3A4: No

This inhibition profile suggests that the compound may interact with certain drug metabolism pathways, potentially leading to drug-drug interactions.

This compound has been studied for its effects on mitochondrial function and oxidative phosphorylation (OXPHOS). Inhibition of OXPHOS is a promising strategy in cancer therapies, particularly for tumors reliant on aerobic metabolism.

In vitro studies have shown that compounds similar to this benzene derivative can significantly inhibit ATP production in cancer cell lines when glucose is replaced with galactose, forcing cells to rely on OXPHOS for energy. This mechanism can lead to reduced viability in cancer cells.

Case Studies

  • Cancer Cell Proliferation :
    A study demonstrated that analogs of this compound exhibited significant cytotoxic effects on pancreatic cancer cells (MIA PaCa-2) with IC50 values in the nanomolar range when subjected to galactose conditions. This highlights the potential of targeting mitochondrial metabolism in cancer treatment.
  • Metabolic Stability :
    In research evaluating metabolic stability, compounds structurally related to this compound showed favorable profiles compared to traditional chemotherapeutics like 5-fluorouracil (5-FU), indicating a potential for reduced side effects while maintaining efficacy against tumor growth.

Summary of Findings

The biological activity of this compound suggests it could be a valuable candidate for further research in oncology and pharmacology. Its high lipophilicity and ability to inhibit key metabolic pathways in cancer cells present opportunities for therapeutic development.

Property Value
Molecular FormulaC20H32
Log P (iLOGP)4.48
BBB PermeabilityNo
CYP2C19 InhibitionYes
CYP2C9 InhibitionYes
IC50 (MIA PaCa-2 cells)Nanomolar range

Q & A

Q. Critical Parameters :

  • Temperature : Higher temperatures (≥100°C) improve reaction rates but may degrade sensitive functional groups.
  • Purification : Column chromatography with hexane/ethyl acetate gradients (8:2 to 6:4) isolates the target compound.

Table 1 : Example Reaction Conditions from Analogous Syntheses

StepReactantsCatalystTemp (°C)Yield (%)
14-Propylcyclohexylbenzene + EthynylbenzenePd(PPh₃)₄11065–72
2Intermediate + EthoxybenzeneCuI/PPh₃8058–63

Reference: .

What spectroscopic and crystallographic techniques are recommended for characterizing this compound?

Level : Basic
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Assign peaks for cyclohexyl (δ 1.2–2.1 ppm) and aromatic protons (δ 6.8–7.4 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups.
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions.
  • X-ray Diffraction (XRD) : Determine crystal packing and conformation. For example, monoclinic systems (space group P2₁/c) with lattice parameters a = 21.002 Å, b = 5.328 Å, c = 13.389 Å, and β = 105.87° are typical for cyclohexyl-substituted aromatics .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₅H₃₀O for analogous structures) with <5 ppm error.

Q. Best Practices :

  • Use deuterated chloroform (CDCl₃) for NMR due to compound hydrophobicity.
  • For XRD, grow single crystals via slow evaporation in ethanol/dichloromethane mixtures.

Reference: .

How can factorial design optimize synthesis parameters for this compound?

Level : Advanced
Methodological Answer :
Factorial Design of Experiments (DoE) reduces trial-and-error approaches by systematically varying factors (e.g., temperature, catalyst loading, solvent ratio). Steps include:

Factor Screening : Identify critical variables using a Plackett-Burman design.

Response Surface Methodology (RSM) : Central Composite Design (CCD) models non-linear relationships between factors and responses (e.g., yield, purity).

Statistical Analysis : Use ANOVA to validate model significance (p < 0.05).

Q. Example Application :

  • Variables : Temperature (80–120°C), catalyst concentration (1–5 mol%), solvent polarity (hexane:THF ratio).
  • Outcome : Optimal conditions may resolve trade-offs between yield and byproduct formation.

Case Study : A study on similar compounds achieved a 22% yield increase by optimizing solvent polarity and reaction time via CCD .

How can computational methods predict reaction pathways and intermediate stability?

Level : Advanced
Methodological Answer :

  • Quantum Chemical Calculations (DFT) :
    • Calculate Gibbs free energy profiles for proposed mechanisms (e.g., coupling vs. cyclization).
    • Identify transition states and intermediates using software like Gaussian or ORCA.
  • Reaction Path Search : Automated tools (e.g., GRRM) explore possible pathways, reducing experimental workload.

Case Study : ICReDD’s hybrid approach combined DFT calculations with experimental validation to narrow optimal conditions for ethynyl linkage formation, reducing development time by 40% .

How to resolve contradictions in reported biological activity data for this compound?

Level : Advanced
Methodological Answer :

  • Dose-Response Validation : Replicate assays (e.g., cytotoxicity, enzyme inhibition) across multiple cell lines or organisms.
  • Control Experiments : Include positive/negative controls (e.g., DMSO for solubility artifacts).
  • Data Triangulation : Cross-reference with structural analogs (e.g., 1-Ethoxy derivatives) to identify structure-activity relationships (SAR).

Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or compound purity (>95% required for reproducibility) .

What safety protocols are critical for handling this compound?

Level : Basic
Methodological Answer :

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Waste Disposal : Collect organic waste in halogen-resistant containers (potential cyanide byproducts from nitrile-containing analogs) .

How to design assays for evaluating liquid crystalline properties?

Level : Advanced
Methodological Answer :

  • Polarized Optical Microscopy (POM) : Observe texture changes (e.g., nematic to smectic phases) during heating/cooling cycles.
  • Differential Scanning Calorimetry (DSC) : Measure phase transition temperatures (ΔH values >50 J/g indicate stable mesophases).
  • XRD for Liquid Crystals : Analyze layer spacing in smectic phases using small-angle X-ray scattering (SAXS).

Critical Note : Ensure high purity (>99%) to avoid phase behavior distortions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.